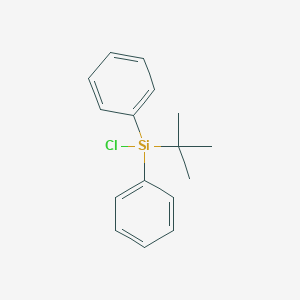![molecular formula C6H6N4O2S B126191 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-58-6](/img/structure/B126191.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as PTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTDA is a fused pyridine-thiadiazine system that possesses a unique chemical structure, which makes it a promising candidate for drug discovery.
Wirkmechanismus
The exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is still not fully understood. However, it has been suggested that 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell growth, proliferation, and apoptosis.
Biochemische Und Physiologische Effekte
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. It has also been reported to possess antibacterial and antifungal activities, which could make it a potential candidate for the treatment of infectious diseases. Additionally, 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to possess anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its low solubility in water, which could limit its application in certain biological assays.
Zukünftige Richtungen
There are several future directions for the research on 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine. One of the potential areas of application is in the development of new anticancer agents. Further studies are needed to elucidate the exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine and to identify its molecular targets. Additionally, the potential of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine as an antimicrobial agent needs to be explored further. Further studies are also needed to investigate the pharmacokinetics and toxicity of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine to assess its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been extensively studied for its biological activities and has shown promising results in various in vitro and in vivo studies. It has been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities. 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Eigenschaften
CAS-Nummer |
152382-58-6 |
|---|---|
Produktname |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Molekularformel |
C6H6N4O2S |
Molekulargewicht |
198.21 g/mol |
IUPAC-Name |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4-1-2-8-3-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10) |
InChI-Schlüssel |
ACBJUYCGPOQJND-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
Kanonische SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
Synonyme |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

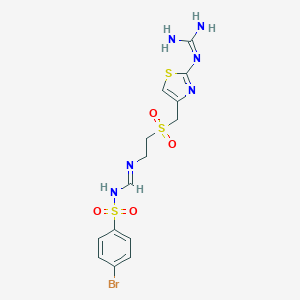
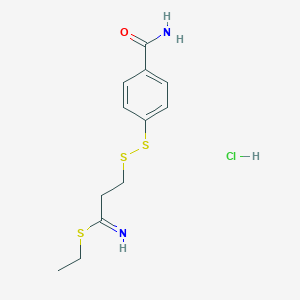
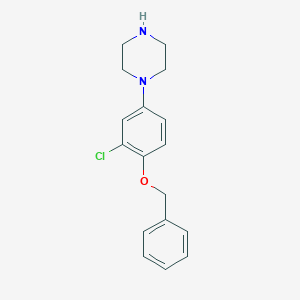
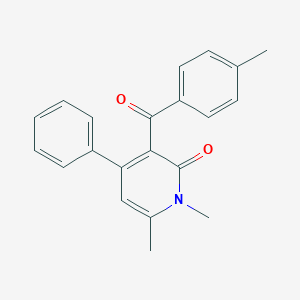
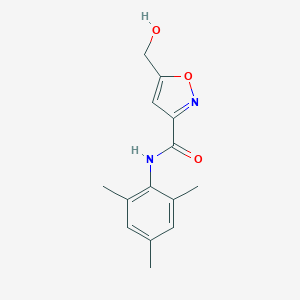
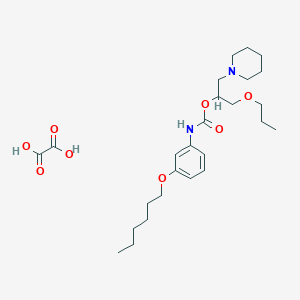
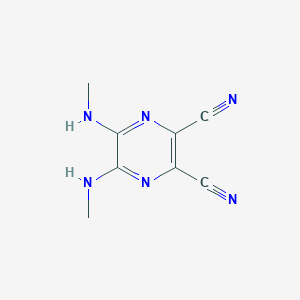
![Sodium {(5E)-5-[(1E)-1-(3-methyl-1,3-thiazolidin-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B126131.png)
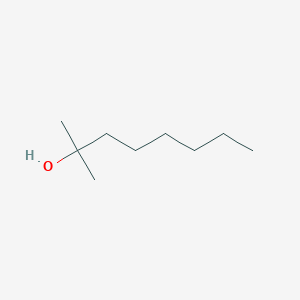
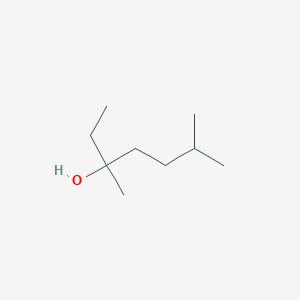
![5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole](/img/structure/B126138.png)
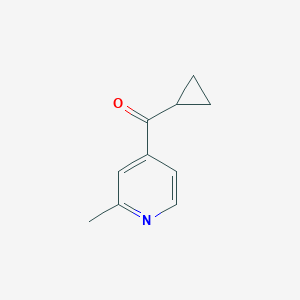
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
